Dibutylbis(2-phenylphenoxy)stannane

Description

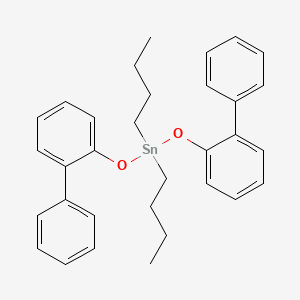

Dibutylbis(2-phenylphenoxy)stannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two 2-phenylphenoxy ligands. Organotin compounds are widely utilized as catalysts, stabilizers in polymers, and biocides. The 2-phenylphenoxy substituents in this compound introduce aromaticity and steric bulk, which may influence its thermal stability, reactivity, and environmental persistence. Organotin compounds with aryloxy or thiolate ligands are known for their varied toxicity profiles and industrial relevance, making comparative analysis critical for risk assessment .

Properties

CAS No. |

52722-81-3 |

|---|---|

Molecular Formula |

C32H36O2Sn |

Molecular Weight |

571.3 g/mol |

IUPAC Name |

dibutyl-bis(2-phenylphenoxy)stannane |

InChI |

InChI=1S/2C12H10O.2C4H9.Sn/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-3-4-2;/h2*1-9,13H;2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

RUHWMIHFLXBLBS-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylbis(2-phenylphenoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with 2-phenylphenol in the presence of a base. The reaction typically involves the following steps:

- Dissolving dibutyltin dichloride in an appropriate solvent such as toluene.

- Adding 2-phenylphenol and a base, such as sodium hydroxide, to the solution.

- Heating the mixture under reflux conditions to facilitate the reaction.

- Isolating the product through filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Dibutylbis(2-phenylphenoxy)stannane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The phenylphenoxy groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Tin oxides and phenylphenol derivatives.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

Dibutylbis(2-phenylphenoxy)stannane has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of dibutylbis(2-phenylphenoxy)stannane involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to the active sites, thereby preventing substrate binding and subsequent reactions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Dibutylbis(2-phenylphenoxy)stannane with two structurally related organotin compounds: Dibutylbis(dodecylthio)stannane and Dibutyltin bis(2-ethylhexanoate. Key differences in ligand chemistry, toxicity, and applications are highlighted.

Key Findings:

Ligand Influence on Toxicity: Dibutylbis(dodecylthio)stannane exhibits significant reproductive and developmental toxicity in animals, likely due to the thiolate ligands enhancing bioaccumulation and cellular interactions . The 2-phenylphenoxy ligands in the target compound may reduce acute toxicity compared to thiolate analogs but could increase environmental persistence due to aromatic stability.

Reactivity and Applications: Dibutyltin bis(2-ethylhexanoate) is a high-purity catalyst (98%) used in polyurethane synthesis, where carboxylate ligands favor controlled reactivity . Aryloxy ligands in this compound may offer superior thermal stability, making it suitable for high-temperature polymer processing.

Data Gaps: Limited experimental data exist for this compound, necessitating caution in extrapolating findings from analogs. Regulatory agencies often rely on read-across approaches for risk assessment in such cases .

Research Implications

- Toxicity Mechanisms: Thiolate-containing organotins (e.g., Dibutylbis(dodecylthio)stannane) disrupt endocrine functions via oxidative stress and enzyme inhibition, whereas carboxylate derivatives (e.g., Dibutyltin bis(2-ethylhexanoate)) show lower bioactivity .

- Environmental Impact: Aryloxy ligands may render this compound more resistant to hydrolysis, increasing its environmental half-life compared to carboxylate or thiolate analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.